molecular formula C19H16ClFN2O2 B2508238 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034272-36-9

3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2508238
CAS No.: 2034272-36-9
M. Wt: 358.8
InChI Key: DSEBEIGJMHMACA-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, which is chlorinated and fluorinated under controlled conditions. The furan and pyridine moieties are then introduced through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques. The final step involves the formation of the propanamide group through amidation reactions, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorinated and fluorinated phenyl ring, along with the furan and pyridine moieties, allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorinated and fluorinated phenyl rings, along with the furan and pyridine moieties, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2/c20-15-3-1-4-16(21)14(15)6-7-19(24)23-12-13-8-9-22-17(11-13)18-5-2-10-25-18/h1-5,8-11H,6-7,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEBEIGJMHMACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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